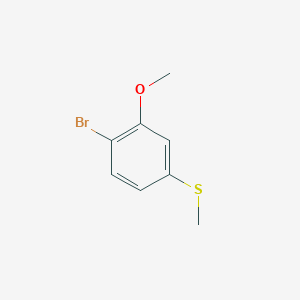
(4-Bromo-3-methoxyphenyl)(methyl)sulfane
Overview
Description
(4-Bromo-3-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H9BrOS. It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a methylsulfanyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Bromo-3-methoxyphenyl)(methyl)sulfane can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-4-(methylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Hydrogen peroxide in acetic acid, room temperature.
Reduction: Lithium aluminum hydride in ether, under an inert atmosphere.
Major Products:
Substitution: 2-Methoxy-4-(methylsulfanyl)benzene derivatives.
Oxidation: 1-Bromo-2-methoxy-4-(methylsulfonyl)benzene.
Reduction: 2-Methoxy-4-(methylsulfanyl)benzene.
Scientific Research Applications
(4-Bromo-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methoxyphenyl)(methyl)sulfane in various reactions involves its functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Methoxy Group: Provides electron-donating effects, stabilizing intermediates in certain reactions.
Methylsulfanyl Group: Can undergo oxidation to form sulfone, which can further participate in various chemical transformations.
Comparison with Similar Compounds
- 1-Bromo-4-methoxy-2-(methylsulfanyl)benzene
- 1-Bromo-4-ethoxy-2-(methylsulfanyl)benzene
- 1-Bromo-3-methoxy-4-(methylsulfanyl)benzene
Comparison: (4-Bromo-3-methoxyphenyl)(methyl)sulfane is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for targeted synthetic applications .
Properties
Molecular Formula |
C8H9BrOS |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-bromo-2-methoxy-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9BrOS/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5H,1-2H3 |
InChI Key |
XPBAUEMRAAGQAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















